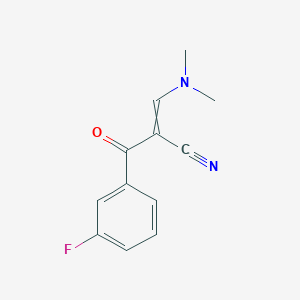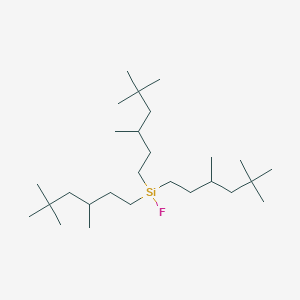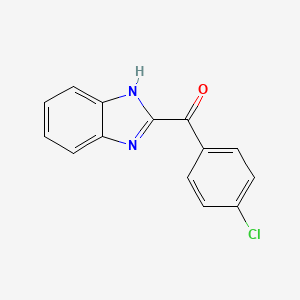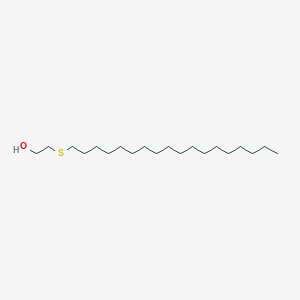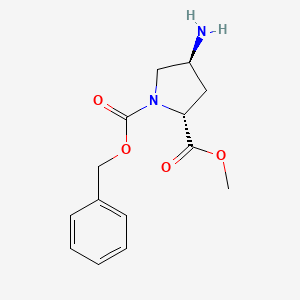
1-O-benzyl 2-O-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-benzyl 2-O-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C14H17NO5 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-benzyl 2-O-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrrolidine derivative.
Protection of Functional Groups: Protecting groups such as benzyl and methyl are introduced to protect the amino and carboxyl groups.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions.
Introduction of Amino Group: The amino group is introduced through nucleophilic substitution reactions.
Final Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and continuous flow reactors.
Analyse Des Réactions Chimiques
Types of Reactions
1-O-benzyl 2-O-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
1-O-benzyl 2-O-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-O-benzyl 2-O-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved depend on the specific biological context and the compound’s structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-O-benzyl 2-O-methyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate
- 1-O-benzyl 2-O-methyl (2R,4S)-4-oxopyrrolidine-1,2-dicarboxylate
Uniqueness
1-O-benzyl 2-O-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its amino group allows for various chemical modifications, making it a versatile compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C14H18N2O4 |
|---|---|
Poids moléculaire |
278.30 g/mol |
Nom IUPAC |
1-O-benzyl 2-O-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C14H18N2O4/c1-19-13(17)12-7-11(15)8-16(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9,15H2,1H3/t11-,12+/m0/s1 |
Clé InChI |
DMYAHNRIJNKMAH-NWDGAFQWSA-N |
SMILES isomérique |
COC(=O)[C@H]1C[C@@H](CN1C(=O)OCC2=CC=CC=C2)N |
SMILES canonique |
COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene](/img/structure/B14002447.png)
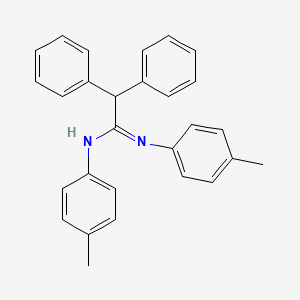

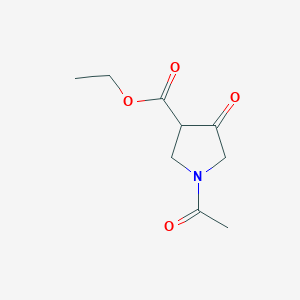

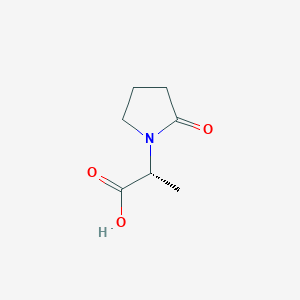
![1-[5-Fluoro-2,3-dihydro-2-(iodomethyl)-2-methyl-7-benzofuranyl]ethanone](/img/structure/B14002486.png)
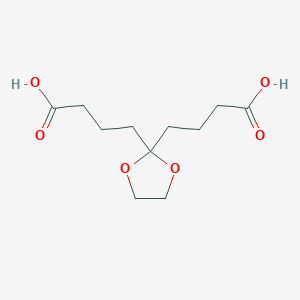
![3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B14002495.png)
